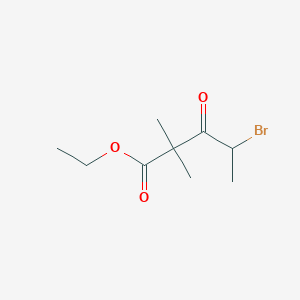
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C(_9)H(_15)BrO(_3). It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate can be synthesized through several methods. One common route involves the bromination of ethyl 2,2-dimethyl-3-oxopentanoate. The reaction typically uses bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination reactors where the reaction conditions, such as temperature, pressure, and bromine concentration, are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH(_4)) in methanol or lithium aluminum hydride (LiAlH(_4)) in ether.
Oxidation: Potassium permanganate (KMnO(_4)) in aqueous solution or chromium trioxide (CrO(_3)) in acetic acid.
Major Products
Substitution: Formation of ethyl 4-azido-2,2-dimethyl-3-oxopentanoate or ethyl 4-thiocyanato-2,2-dimethyl-3-oxopentanoate.
Reduction: Formation of ethyl 4-bromo-2,2-dimethyl-3-hydroxypentanoate.
Oxidation: Formation of ethyl 4-bromo-2,2-dimethyl-3-oxopentanoic acid.
Applications De Recherche Scientifique
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of potential drug candidates, particularly those targeting metabolic and neurological disorders.
Industry: In the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond and resulting in the formation of a new compound. The ketone group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate can be compared with similar compounds such as:
Ethyl 2-bromo-2-methylpropanoate: Lacks the ketone group, making it less reactive in certain types of reactions.
Ethyl 4-chloro-2,2-dimethyl-3-oxopentanoate: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Ethyl 4-bromo-3-oxobutanoate: Shorter carbon chain, which can influence the compound’s physical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a ketone group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
646534-01-2 |
|---|---|
Formule moléculaire |
C9H15BrO3 |
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H15BrO3/c1-5-13-8(12)9(3,4)7(11)6(2)10/h6H,5H2,1-4H3 |
Clé InChI |
FGRPHSNILDFPTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















